Enhanced Hydrogen-bonding Capacity Compared to Ethyl 2-propyl-1H-pyrrole-3-carboxylate (CAS 27188-97-2)
The target compound possesses a quantifiably higher capacity for hydrogen bonding, a critical factor for molecular recognition and solubility. It contains 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), in contrast to the simpler analog ethyl 2-propyl-1H-pyrrole-3-carboxylate, which has only 1 HBD and 2 HBA . This difference is due to the additional primary alcohol group on the 4-(3-hydroxypropyl) substituent, absent in the comparator.
| Evidence Dimension | Hydrogen Bond Donor / Acceptor Count |
|---|---|
| Target Compound Data | HBD: 2, HBA: 3 |
| Comparator Or Baseline | Ethyl 2-propyl-1H-pyrrole-3-carboxylate (CAS 27188-97-2): HBD: 1, HBA: 2 |
| Quantified Difference | +1 HBD and +1 HBA for the target compound |
| Conditions | Topological polar surface area (TPSA) and HBD/HBA count data computed from standard 2D molecular structure using the same method (source: chem960.com) |
Why This Matters
This directly impacts procurement for projects where intermolecular interactions, such as target binding or crystal engineering, are paramount; the target compound offers an additional, strong hydrogen-bonding site that the generic analog cannot provide.
